Cas no 846578-76-5 (1-(2-oxopropyl)-1H-indole-2-carboxylic acid)
1-(2-oxopropyl)-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-INDOLE-2-CARBOXYLIC ACID, 1-(2-OXOPROPYL)-
- 1-(2-oxopropyl)-1H-indole-2-carboxylic acid
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- MDL: MFCD24493353
- Inchi: 1S/C12H11NO3/c1-8(14)7-13-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-6H,7H2,1H3,(H,15,16)
- InChI Key: USHMXRGZENDZCD-UHFFFAOYSA-N
- SMILES: N1(CC(=O)C)C2=C(C=CC=C2)C=C1C(O)=O
1-(2-oxopropyl)-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300086-1.0g |
1-(2-oxopropyl)-1H-indole-2-carboxylic acid |
846578-76-5 | 1.0g |
$0.0 | 2023-02-28 | ||
| Enamine | EN300-300086-1g |
1-(2-oxopropyl)-1H-indole-2-carboxylic acid |
846578-76-5 | 1g |
$0.0 | 2023-09-06 |
1-(2-oxopropyl)-1H-indole-2-carboxylic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-(2-oxopropyl)-1H-indole-2-carboxylic acid
1-(2-Oxopropyl)-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 846578-76-5, commonly referred to as 1-(2-oxopropyl)-1H-indole-2-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure, and its carboxylic acid functional group. The presence of the 2-oxopropyl substituent further adds complexity to its molecular architecture, making it a subject of interest for researchers exploring its potential applications.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications. The indole moiety is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. The carboxylic acid group in this compound introduces additional functionality, enabling it to participate in hydrogen bonding and other non-covalent interactions that are crucial for bioactivity.
The synthesis of 1-(2-oxopropyl)-1H-indole-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the indole ring system. This is often achieved through the Paal-Knorr synthesis or other cyclization reactions. The introduction of the 2-oxopropyl substituent requires careful control over reaction conditions to ensure regioselectivity and yield. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to optimize the synthesis of this compound.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Recent studies have demonstrated that indole-based compounds can exhibit significant anti-inflammatory, antioxidant, and anticancer activities. For instance, a study published in *Journal of Medicinal Chemistry* revealed that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting their potential as anti-inflammatory agents.
In addition to its pharmacological applications, 1-(2-oxopropyl)-1H-indole-2-carboxylic acid has also been investigated for its role in materials science. The compound's ability to form self-assembled monolayers (SAMs) has been explored for use in surface modification and nanotechnology applications. SAMs formed by this compound have shown promising properties for use in sensors and electronic devices due to their stability and functionality.
From a structural perspective, the molecule's indole ring provides aromatic stability, while the carboxylic acid group introduces acidity and hydrogen bonding capabilities. The 2-oxopropyl substituent adds an aliphatic chain with a ketone group, which can influence the molecule's solubility, lipophilicity, and interaction with biological systems. These properties make it a versatile building block for further chemical modifications and functionalization.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, conformational flexibility, and potential binding modes with biological targets. For example, molecular docking simulations have revealed that the compound can bind effectively to certain protein pockets due to its complementary shape and charge distribution.
The environmental impact and safety profile of 1-(2-oxopropyl)-1H-indole-2-carboxylic acid are also areas of active research. Studies on its biodegradability and toxicity are essential for determining its suitability for large-scale applications or industrial processes. Preliminary data suggest that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to fully understand its environmental fate.
In conclusion, 1-(2-oxopropyl)-1H-indole-2-carboxylic acid (CAS No. 846578-76-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure endows it with diverse functional properties that make it a valuable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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